Methyl 3-bromo-2,2-dimethoxypropanoate

Description

Defining the Structural Features and Unique Reactivity of Methyl 3-bromo-2,2-dimethoxypropanoate

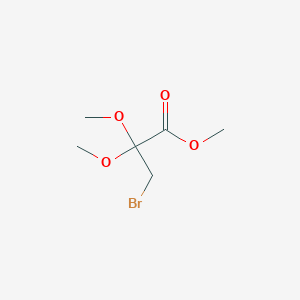

This compound is a propanoate derivative characterized by three key functional groups: a primary alkyl bromide at the C-3 position, a dimethyl acetal (B89532) (or ketal) at the C-2 position, and a methyl ester. The presence of these three distinct functionalities within a simple three-carbon backbone makes it a theoretically potent synthetic building block.

The reactivity of this molecule can be inferred from its components:

The Primary Alkyl Bromide: The bromine atom at the C-3 position makes this carbon an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, thiols, and larger carbon fragments via coupling reactions.

The Dimethoxy Acetal: The acetal at the C-2 position serves as a protected form of a ketone. Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed back to the carbonyl group under acidic conditions. This protecting group strategy is fundamental in multi-step synthesis, preventing the ketone from undergoing unwanted reactions while other parts of the molecule are being modified.

The Methyl Ester: The ester group can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form tertiary alcohols. It can also be converted to other carbonyl derivatives, such as amides.

The unique potential of this compound lies in the orthogonal reactivity of these groups. For instance, a nucleophile could displace the bromide without affecting the acetal or the ester under basic or neutral conditions. Subsequently, the acetal could be deprotected under acidic conditions to reveal a ketone, which could then undergo further reactions. Finally, the ester could be manipulated. This built-in reactivity sequence is the hallmark of a useful multifunctional building block.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO₄ |

| Molecular Weight | 227.05 g/mol |

Comparative Properties of Related Propanoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| Methyl 3-bromo-2,2-dimethylpropanoate nih.gov | 30452-00-7 | C₆H₁₁BrO₂ | 195.05 | Contains a bromo and two methyl groups. |

| Methyl 3-bromopropanoate (B1231587) google.com | 3395-91-3 | C₄H₇BrO₂ | 167.00 | A simple bromo-ester. |

| Methyl 3,3-dimethoxypropionate nih.gov | 7424-91-1 | C₆H₁₂O₄ | 148.16 | Contains an acetal and an ester. |

Significance of Multifunctional Building Blocks in Advanced Organic Synthesis

Multifunctional building blocks are essential tools in modern organic synthesis for several reasons. rsc.orgnih.gov They allow for the rapid and efficient construction of molecular complexity from simple, readily available starting materials. rsc.org This approach, often referred to as diversity-oriented synthesis, is particularly valuable in drug discovery, where large libraries of structurally diverse compounds are needed for screening against biological targets. nih.gov

Evolution of Research on Bromo- and Dimethoxy-Substituted Propanoates

The study of substituted propanoates has a long history, driven by their utility in synthesis. Research into simple bromo-esters, such as methyl 3-bromopropanoate, has been well-established for decades, with classic synthetic methods including the addition of hydrogen bromide to methyl acrylate (B77674).

The development of acetals as protecting groups for carbonyl compounds was a major advance in organic synthesis. The use of dimethoxy acetals, in particular, became commonplace due to their ease of formation and cleavage. The synthesis of compounds containing a dimethoxy acetal, like methyl 3,3-dimethoxypropionate, has been explored in various contexts. nih.gov

More recently, research has focused on combining these functionalities to create more complex and useful building blocks. For instance, the synthesis of compounds like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) has been investigated as part of the synthesis of pharmacologically active molecules like ivabradine. google.com While the specific timeline for the evolution of research on this compound is not documented, it represents a logical, albeit less explored, combination of these established chemical motifs. The interest in such molecules would likely be in their application as linchpins in the synthesis of complex natural products or pharmaceuticals, where precise control over sequential reactions is critical.

Broader Context of Alkyl Halides and Acetals in Synthetic Methodologies

Alkyl halides and acetals are two of the most fundamental and widely used functional groups in synthetic organic chemistry.

Alkyl Halides are versatile electrophiles. The carbon-halogen bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is the foundation of molecular construction. Alkyl bromides, like the one in our target molecule, are often preferred due to their good balance of reactivity and stability. They are more reactive than alkyl chlorides but typically less prone to side reactions and more stable than alkyl iodides.

Acetals are primarily used as protecting groups for aldehydes and ketones. The transformation of a reactive carbonyl into a relatively inert acetal is a crucial step in many complex syntheses. This protection allows chemists to perform reactions on other parts of the molecule (e.g., reductions, oxidations, or organometallic additions) that would otherwise be incompatible with the carbonyl group. The stability of acetals to basic and nucleophilic conditions, coupled with their clean removal under acidic conditions, makes them an indispensable tool for synthetic strategy.

Properties

IUPAC Name |

methyl 3-bromo-2,2-dimethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO4/c1-9-5(8)6(4-7,10-2)11-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLFNELYUVLXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Preparation of Methyl 3 Bromo 2,2 Dimethoxypropanoate

De Novo Synthesis Pathways

Methyl Esterification Procedures

Fischer Esterification from Carboxylic Acid Precursors

Fischer-Speier esterification is a well-established method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. orgsyn.org For the synthesis of methyl 3-bromo-2,2-dimethoxypropanoate, the precursor 3-bromo-2,2-dimethoxypropanoic acid would be reacted with methanol (B129727) under acidic conditions.

The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of methanol is typically used, or water, the by-product, is removed as it forms. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Reaction Scheme:

General Procedure:

To a solution of 3-bromo-2,2-dimethoxypropanoic acid in an excess of methanol, a catalytic amount of a strong acid like sulfuric acid is added. The mixture is then heated to reflux for several hours until the reaction reaches completion, which can be monitored by techniques such as thin-layer chromatography (TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation under reduced pressure.

| Parameter | Condition | Purpose |

| Reactants | 3-bromo-2,2-dimethoxypropanoic acid, Methanol | Precursor and esterifying agent |

| Catalyst | Sulfuric acid (H₂SO₄) or p-TsOH | To protonate the carbonyl oxygen, increasing electrophilicity |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent, driving the equilibrium |

| Temperature | Reflux | To increase the reaction rate |

| Work-up | Neutralization with NaHCO₃, extraction, drying | To isolate and purify the product |

This table presents a generalized set of conditions for Fischer esterification and may require optimization for the specific synthesis of this compound.

Transesterification Reactions

Transesterification is another viable method for the preparation of this compound. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. In this case, an alkyl 3-bromo-2,2-dimethoxypropanoate (where the alkyl group is not methyl) would be reacted with methanol.

This method is particularly useful if a different ester of 3-bromo-2,2-dimethoxypropanoic acid is more readily available than the carboxylic acid itself. The reaction is also an equilibrium process, and an excess of methanol is used to shift the equilibrium towards the formation of the methyl ester.

Reaction Scheme:

(R = alkyl group other than methyl)

Catalysts and Conditions:

Both acid and base catalysts can be employed for transesterification. Acid catalysts function similarly to those in Fischer esterification. Common base catalysts include sodium methoxide (B1231860) (NaOMe) and potassium carbonate (K₂CO₃). Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions.

| Catalyst Type | Examples | General Conditions |

| Acid | H₂SO₄, p-TsOH | Excess methanol, reflux temperature |

| Base | NaOMe, K₂CO₃ | Excess methanol, room temperature to reflux |

This table outlines general catalyst choices for transesterification. Specific conditions would need to be determined experimentally.

Convergent Synthesis Approaches

Fragment Coupling Reactions

A plausible fragment coupling approach to this compound would involve the reaction of a nucleophilic fragment with an electrophilic fragment. For instance, a dianion of a substituted acetic acid could be reacted with an electrophilic bromine source. However, a more direct fragment coupling is not immediately obvious for this particular molecule. A more linear synthesis starting from a simpler precursor is generally more common for a molecule of this complexity.

One-Pot Synthesis Strategies

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can offer advantages in terms of efficiency and reduced waste. A potential one-pot synthesis of this compound could start from a suitable precursor like methyl 3-hydroxy-2,2-dimethoxypropanoate. This precursor could be subjected to a bromination agent to replace the hydroxyl group with a bromine atom.

For example, a one-pot process could involve the in-situ formation of a brominating agent followed by the reaction with the hydroxy ester. Agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could be considered for this transformation.

A hypothetical one-pot procedure could involve dissolving methyl 3-hydroxy-2,2-dimethoxypropanoate in an inert solvent, followed by the slow addition of a brominating agent at a controlled temperature. After the reaction is complete, a simple work-up procedure would be used to isolate the final product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters can be adjusted.

For the Fischer esterification , the following could be optimized:

Catalyst Loading: The amount of acid catalyst can be varied to find the optimal balance between reaction rate and potential side reactions.

Reaction Time and Temperature: The progress of the reaction can be monitored over time at different temperatures to determine the point of maximum conversion.

Water Removal: Techniques like azeotropic distillation with a Dean-Stark apparatus could be employed to improve the yield.

For transesterification , optimization would focus on:

Choice of Catalyst: Comparing the effectiveness of different acid and base catalysts.

Stoichiometry: Adjusting the excess of methanol used.

The table below presents hypothetical data from a study on the optimization of Fischer esterification for a similar compound, illustrating how such data would be presented.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ | 1 | 65 | 12 | 75 |

| 2 | H₂SO₄ | 5 | 65 | 8 | 85 |

| 3 | p-TsOH | 5 | 65 | 12 | 82 |

| 4 | H₂SO₄ | 5 | 80 | 6 | 88 |

This data is illustrative and represents a typical optimization table for an esterification reaction. Actual values for the synthesis of this compound would need to be determined experimentally.

Challenges and Limitations in Current Synthetic Methodologies

While the proposed synthesis appears straightforward, several challenges and limitations, primarily inferred from analogous reactions, must be considered for a successful and efficient preparation of this compound.

Challenges Associated with the Precursor Synthesis:

The synthesis of the key precursor, Methyl 3-bromo-2-oxopropanoate, presents its own set of difficulties. Typically, such α-bromo ketones are prepared by the bromination of the corresponding ketone.

Use of Hazardous Reagents: The direct bromination of a ketone precursor would involve elemental bromine, which is a highly corrosive, toxic, and hazardous substance requiring specialized handling procedures. nih.gov

Control of Regioselectivity: In cases of unsymmetrical ketones, controlling the position of bromination can be challenging, potentially leading to a mixture of isomeric products. nih.gov

Polyhalogenation: The reaction conditions must be carefully controlled to prevent the introduction of more than one bromine atom, which can be a common side reaction in the bromination of enolizable ketones. youtube.com

Challenges in the Ketalization Step:

The ketalization of Methyl 3-bromo-2-oxopropanoate also presents several potential hurdles.

Acid Catalyst Selection and Control: The choice and amount of acid catalyst are crucial. While a catalyst is necessary, an excessive amount or a very strong acid could lead to side reactions, such as the decomposition of the starting material or the product, especially given the presence of the reactive bromine atom. Common catalysts for this transformation include mineral acids or Lewis acids. nih.govyoutube.com

Reaction Equilibrium: Ketalization is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction must be effectively removed. youtube.com Using trimethyl orthoformate advantageously consumes the water as it is formed.

Substrate Stability: The presence of the α-bromo substituent can influence the reactivity of the ketone and the stability of the resulting ketal. The electron-withdrawing nature of the bromine atom might affect the rate of ketalization. Furthermore, under certain conditions, there could be a risk of elimination or substitution reactions involving the bromine atom, especially if the reaction is heated for prolonged periods or in the presence of nucleophilic species.

Purification: The purification of the final product from the reaction mixture, which may contain unreacted starting material, the acid catalyst, and byproducts, can be challenging. The relatively high boiling point and potential thermal instability of the product may necessitate purification techniques such as vacuum distillation or chromatography.

Interactive Data Table: Potential Challenges and Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategy |

| Precursor Instability | Methyl 3-bromo-2-oxopropanoate can be unstable and may decompose over time or upon heating. | Use freshly prepared or purified precursor; store at low temperatures. |

| Side Reactions | Potential for elimination of HBr or other acid-catalyzed side reactions involving the ester or bromo group. | Careful selection of a mild acid catalyst and optimization of reaction temperature and time. |

| Incomplete Conversion | The ketalization reaction may not proceed to completion, leaving unreacted starting material. | Use of a dehydrating agent (e.g., trimethyl orthoformate) and optimization of catalyst loading. |

| Product Purification | Difficulty in separating the product from the starting material and byproducts due to similar physical properties. | High-vacuum distillation or column chromatography on a non-acidic stationary phase. |

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 2,2 Dimethoxypropanoate

Transformations Involving the Carbon-Bromine Bond

The primary site of reactivity in methyl 3-bromo-2,2-dimethoxypropanoate, under many conditions, is the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine polarizes this bond, rendering the carbon atom electrophilic and the bromine atom a good leaving group. This inherent reactivity allows for a variety of chemical transformations, principally nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The specific pathway of this substitution, whether SN2 or SN1, is dictated by several factors including the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon.

The primary nature of the carbon bearing the bromine atom in this compound suggests a propensity for SN2 reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to a concerted bond-forming and bond-breaking process with inversion of stereochemistry if the carbon were chiral.

A variety of nucleophiles can be employed in these transformations. Strong, unhindered nucleophiles are expected to react readily. For instance, reactions with anions such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻) would likely proceed efficiently to yield the corresponding substituted products. The use of oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), would also lead to substitution, although the basicity of these nucleophiles could promote competing elimination reactions.

| Nucleophile (Nu⁻) | Expected Product | Reaction Type |

| Cyanide (CN⁻) | Methyl 3-cyano-2,2-dimethoxypropanoate | SN2 |

| Azide (N₃⁻) | Methyl 3-azido-2,2-dimethoxypropanoate | SN2 |

| Thiolate (RS⁻) | Methyl 2,2-dimethoxy-3-(alkylthio)propanoate | SN2 |

| Hydroxide (OH⁻) | Methyl 3-hydroxy-2,2-dimethoxypropanoate | SN2/E2 |

This table presents expected products from intermolecular SN2 reactions based on the reactivity of similar primary alkyl halides.

If a nucleophilic center is present within the same molecule, an intramolecular SN2 reaction can occur, leading to the formation of a cyclic product. For this compound itself, there are no suitably positioned internal nucleophiles to facilitate such a reaction. However, if the ester were to be hydrolyzed to the corresponding carboxylate under non-aqueous conditions, the resulting carboxylate anion could potentially act as an internal nucleophile. This would lead to a four-membered ring (a β-lactone), which is generally a strained and less favorable process. More commonly, derivatives of this compound could be designed to undergo intramolecular cyclization.

While the substrate is a primary alkyl bromide, which typically disfavors the SN1 pathway due to the instability of primary carbocations, the presence of the adjacent quaternary carbon with two oxygen substituents could potentially influence this reactivity. The formation of a primary carbocation at the C-3 position is highly unfavorable. However, under forcing conditions with a very poor nucleophile and a polar, protic solvent, a 1,2-hydride shift is not possible. A 1,2-methide or 1,2-alkoxy shift is also unlikely. Therefore, SN1 reactivity is not expected to be a significant pathway for this compound. Any observed solvolysis products are more likely to arise from an SN2 mechanism where the solvent acts as the nucleophile.

Elimination Reactions (E1 and E2)

Elimination reactions of this compound would lead to the formation of an unsaturated ester. The mechanism, either E1 or E2, depends on the reaction conditions, particularly the strength of the base.

The primary substrate structure strongly favors the E2 mechanism in the presence of a strong, sterically hindered base. For an E2 reaction to occur, a proton on the carbon adjacent to the carbon bearing the bromine (the β-carbon) must be removed by a base in a concerted step with the departure of the bromide ion. In this compound, the β-carbon (C-2) has no hydrogen atoms attached. Therefore, a standard E2 elimination to form a C2-C3 double bond is not possible.

However, if we consider the hydrogens on the methyl groups of the dimethoxy functionality, these are too far removed to participate in a standard β-elimination.

An E1 elimination pathway is also highly unlikely as it would require the formation of the unstable primary carbocation.

Given the structural constraints, the direct formation of Methyl 2,2-dimethoxyacrylate via E1 or E2 elimination from this compound is not a viable reaction pathway. Alternative synthetic routes would be necessary to obtain this unsaturated ester.

Regioselective and Stereoselective Outcomes

The structure of this compound presents distinct reactive sites, primarily the electrophilic carbon bearing the bromine atom and the acetal (B89532) carbon.

Regioselectivity: Reactions with nucleophiles are expected to be highly regioselective. Strong nucleophiles will preferentially attack the primary carbon bonded to the bromine atom via an SN2 mechanism, as this site is sterically accessible and features a good leaving group (Br⁻). This is a common pathway for bromoacetals. thieme-connect.com Under acidic conditions, the acetal can be hydrolyzed to reveal a ketone, but this typically requires different conditions than those for substitution at the C-Br bond. ncert.nic.in Therefore, a high degree of regioselectivity favoring substitution over acetal cleavage is anticipated under neutral or basic conditions.

Stereoselectivity: The starting material, this compound, is achiral. Therefore, stereoselectivity is not a factor unless a reaction introduces a new stereocenter. If a chiral reagent or catalyst were used in a reaction, such as a reduction or an addition, the formation of a new stereocenter could proceed with some degree of stereoselectivity. In substitution reactions of acyclic acetals, remote functional groups can sometimes influence the stereochemical outcome, but such effects are not inherent to this specific molecule without further modification. acs.org

Reductive Debromination Reactions

The removal of the bromine atom can be accomplished through several standard reductive methods.

Catalytic hydrogenation is a classic and effective method for the reduction of alkyl halides. libretexts.org This process would convert this compound to Methyl 2,2-dimethoxypropanoate.

Catalytic Hydrogenation: This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice for such transformations. The reaction is generally clean, and the product can be isolated after filtering off the catalyst. libretexts.org

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation. This method uses a source of hydrogen atoms like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) or cyclohexene (B86901) in the presence of a catalyst (e.g., Pd/C). This approach can be advantageous as it avoids the need for handling gaseous hydrogen. csic.es

Various metals can be used to achieve the reductive cleavage of the C-Br bond. These methods are common for dehalogenating organic halides. acs.org

Zinc Metal: Reduction with zinc dust, often in a protic solvent like acetic acid, is a standard procedure for converting alkyl bromides to alkanes.

Magnesium Metal: The formation of a Grignard reagent by reacting the bromo-compound with magnesium metal would produce an organometallic intermediate. Quenching this intermediate with a proton source, such as water or dilute acid, would yield the debrominated product.

Other Reagents: Other reducing systems, such as sodium borohydride (B1222165) in the presence of a palladium catalyst, can also be effective for debromination. google.com

Table 1: Predicted Outcomes of Reductive Debromination

| Method | Reagents | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 2,2-dimethoxypropanoate |

| Transfer Hydrogenation | HCO₂NH₄, Pd/C | Methyl 2,2-dimethoxypropanoate |

| Metal-Mediated Reduction | Zn, CH₃COOH | Methyl 2,2-dimethoxypropanoate |

| Grignard Formation/Quench | 1. Mg, THF; 2. H₂O | Methyl 2,2-dimethoxypropanoate |

Radical Chemistry of the C-Br Bond

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to initiate radical reactions.

Homolysis of the C-Br bond can be initiated using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). This would generate a primary radical at the C-3 position: the 2,2-dimethoxy-3-(methoxycarbonyl)propan-1-yl radical.

Radical Addition: This primary radical is a reactive intermediate that can participate in intermolecular additions. For example, it could add across the double bond of an alkene to form a new carbon-carbon bond, a process that is fundamental in organic synthesis.

Cyclization Pathways: For an intramolecular radical cyclization to occur, the radical must be able to attack another functional group within the same molecule. In this compound, there is no suitably positioned unsaturated group (like an alkene or alkyne) to act as a radical acceptor. Therefore, intramolecular radical cyclization pathways are not expected for this specific compound. Such pathways require a specifically designed precursor molecule. cdnsciencepub.com

The radical generated at the C-3 position is β to the gem-dimethoxy group. While this specific radical's oxidation has not been detailed, the behavior of similar carbon-centered radicals offers insight. The oxidation of a carbon-centered radical to a carbocation is a known process, often mediated by a metal species like Cu(II). mdpi.com

Plausible Mechanism:

Radical Formation: Homolytic cleavage of the C-Br bond, initiated by light or a chemical initiator, forms the primary alkyl radical: (CH₃O)₂C(CO₂CH₃)CH₂•.

Radical Oxidation: This radical could be oxidized by a suitable one-electron oxidant. For instance, a metal catalyst in a higher oxidation state, such as Cu(II), could accept an electron from the radical. (CH₃O)₂C(CO₂CH₃)CH₂• + Cu(II) → (CH₃O)₂C(CO₂CH₃)CH₂⁺ + Cu(I)

Carbocation Fate: The resulting primary carbocation is highly reactive. It would readily be trapped by any available nucleophile in the reaction medium, such as the solvent or other added nucleophiles, to form a stable final product.

The study of alkoxy radicals, which are oxygen-centered, has shown that they can lead to the formation of carbon-centered radicals through fragmentation or hydrogen atom transfer. mdpi.comcaltech.edu While the radical in this case is formed directly from C-Br cleavage, the principles of radical reactivity, including oxidation to cationic species, are broadly applicable. mdpi.com

Reactivity of the Geminal Dimethoxy Group (Acetal Functionality)

The geminal dimethoxy group in this compound is an acetal of a ketone. Acetals are generally stable under neutral and basic conditions, making them effective protecting groups for carbonyl compounds. However, their reactivity becomes apparent under acidic conditions or in the presence of certain reagents.

Acid-Catalyzed Hydrolysis to Carbonyl Compounds

In the presence of an acid catalyst and water, the geminal dimethoxy group of this compound is expected to undergo hydrolysis to yield the corresponding ketone, Methyl 3-bromo-2-oxopropanoate. This reaction is a fundamental and reversible process for acetals.

The mechanism of acid-catalyzed acetal hydrolysis proceeds through several key steps. Initially, one of the methoxy (B1213986) groups is protonated by the acid, converting it into a good leaving group (methanol). The departure of methanol (B129727) is assisted by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate by a base (such as water or the conjugate base of the acid catalyst) forms a hemiacetal. The process is repeated: the second methoxy group is protonated, leaves as methanol, and the resulting protonated ketone is deprotonated to give the final ketone product. The equilibrium of this reaction can be driven towards the ketone by using an excess of water.

A general representation of this transformation is shown below:

Reaction Scheme: Acid-Catalyzed Hydrolysis

Transacetalization and Exchange Reactions

Transacetalization is a process where an existing acetal is converted into a new acetal by reacting with a different alcohol, typically in the presence of an acid catalyst. For this compound, reaction with a diol, such as ethylene (B1197577) glycol, would be expected to yield a cyclic acetal.

This reaction follows a similar mechanistic pathway to hydrolysis, where protonation of a methoxy group initiates the process. The external alcohol then acts as the nucleophile instead of water. The formation of a five- or six-membered cyclic acetal is often thermodynamically favored due to an increase in entropy from the release of two molecules of methanol for every one molecule of diol consumed. This type of reaction is useful for introducing different acetal protecting groups with varying stabilities. For example, the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991), a related gem-dimethoxy compound, is a known method for producing solketal, a cyclic ketal. researchgate.netbldpharm.com

Influence of the Gem-Dialkoxy Effect on Conformational Preferences and Reactivity

The presence of two alkoxy groups on the same carbon atom gives rise to stereoelectronic effects that influence the molecule's conformation and reactivity. This is often referred to as the gem-dialkoxy effect, which is an extension of the anomeric effect observed in cyclic systems to acyclic molecules. The anomeric effect describes the thermodynamic preference for certain conformations due to the interaction between the lone pairs of one heteroatom and the antibonding orbital (σ*) of an adjacent C-heteroatom bond.

Reactions of the Methyl Ester Moiety

The methyl ester group is another key reactive site in this compound. Its most characteristic reaction is hydrolysis, which can be catalyzed by either acid or base.

Hydrolysis to Carboxylic Acids

The conversion of the methyl ester to the corresponding carboxylic acid, 3-bromo-2,2-dimethoxypropanoic acid, is typically achieved through saponification, which is hydrolysis under basic conditions.

In a base-catalyzed hydrolysis, a hydroxide ion (from a base like sodium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (⁻OCH₃) is eliminated, and the C=O double bond is reformed, yielding the carboxylate salt. The reaction is driven to completion because the final step is an irreversible acid-base reaction between the carboxylic acid formed and the basic methoxide ion, which deprotonates the acid to form the carboxylate salt and methanol. Acidification of the reaction mixture in a separate workup step is then required to protonate the carboxylate and isolate the free carboxylic acid. chemsynthesis.com

Acid-catalyzed hydrolysis of the ester is also possible, but it is a reversible process. chemsynthesis.comlookchem.comorgsyn.org To achieve a high yield of the carboxylic acid, a large excess of water is typically required to shift the equilibrium.

Reaction Scheme: Base-Catalyzed Hydrolysis (Saponification)

Transesterification with Alcohols

The methyl ester functionality of this compound is susceptible to transesterification in the presence of an alcohol and a catalyst. This reaction involves the substitution of the methoxy group of the ester with a different alkoxy group. The reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Common catalysts for transesterification include strong acids (such as sulfuric acid or p-toluenesulfonic acid), strong bases (like sodium methoxide or sodium hydroxide), and organometallic compounds (e.g., titanium(IV) alkoxides). The choice of catalyst can influence the reaction conditions required. For a substrate like this compound, milder conditions would be preferable to avoid potential side reactions, such as elimination of HBr or hydrolysis of the acetal.

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Benzyl (B1604629) Alcohol | p-Toluenesulfonic acid | Toluene (B28343) | Reflux | Benzyl 3-bromo-2,2-dimethoxypropanoate |

| Ethanol | Sodium Ethoxide | Ethanol | Reflux | Ethyl 3-bromo-2,2-dimethoxypropanoate |

This table presents plausible reaction conditions based on general principles of transesterification, as specific experimental data for this exact compound is not widely published.

Reduction to Alcohols or Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to the Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 3-bromo-2,2-dimethoxypropan-1-ol. This reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at reduced temperatures, followed by an aqueous workup. Care must be taken as these powerful hydrides can also potentially react with the alkyl bromide, although the ester is generally more reactive towards reduction.

Reduction to the Aldehyde: Partial reduction of the ester to the aldehyde, 3-bromo-2,2-dimethoxypropanal, requires a less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. The reaction is usually carried out at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane (B109758) to prevent over-reduction to the alcohol. The acetal functionality is stable to these conditions.

Table 2: Reduction Reactions of the Ester Group

| Reducing Agent | Solvent | Temperature (°C) | Primary Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to RT | 3-bromo-2,2-dimethoxypropan-1-ol |

This table illustrates typical outcomes for ester reduction. RT = Room Temperature.

Reactions with Nitrogen and Carbon Nucleophiles

The primary alkyl bromide is the most electrophilic site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a variety of nitrogen and carbon-based functional groups.

Nitrogen Nucleophiles: Reagents such as sodium azide, ammonia, and primary or secondary amines can displace the bromide ion to form the corresponding azides, primary amines, or secondary/tertiary amines, respectively. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 pathway.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or cyanide ions, can also act as nucleophiles to form new carbon-carbon bonds. For instance, reaction with sodium cyanide would yield 4,4-dimethoxy-3-methoxycarbonylbutanenitrile. Organometallic reagents like Grignard reagents or organocuprates are generally too basic and may lead to competing elimination reactions.

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | DMF | Methyl 3-azido-2,2-dimethoxypropanoate |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | Methyl 3-cyano-2,2-dimethoxypropanoate |

This table provides examples of Sₙ2 reactions at the C-Br bond. DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide.

Applications of Methyl 3 Bromo 2,2 Dimethoxypropanoate in Complex Molecular Synthesis

As a Versatile C3 Synthon for Carbon-Carbon Bond Formation

Methyl 3-bromo-2,2-dimethoxypropanoate serves as an effective three-carbon (C3) building block, primarily due to the presence of a reactive carbon-bromine bond. The bromine atom at the C-3 position acts as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-carbon bonds through reactions with a variety of carbon nucleophiles.

The utility of β-bromo esters in C-C bond formation is a well-established strategy in organic synthesis. In the case of this compound, the gem-dimethoxy group at the C-2 position offers steric hindrance that can influence the reactivity and selectivity of the substitution reaction.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Nucleophile | Product | Reaction Conditions |

| Organocuprates (R₂CuLi) | Methyl 3-alkyl-2,2-dimethoxypropanoate | Et₂O, -78 °C to rt |

| Enolates | Methyl 4-acyl-2,2-dimethoxybutanoate | THF, LDA, -78 °C |

| Grignard Reagents (RMgX) | Methyl 3-alkyl-2,2-dimethoxypropanoate | THF, catalytic CuI |

Note: The data in this table is representative and based on the general reactivity of β-bromo esters.

The resulting products from these reactions are highly functionalized molecules that can be further elaborated. The dimethoxy acetal (B89532) can be hydrolyzed to reveal a ketone or aldehyde, and the ester group can be modified, providing a gateway to a wide array of more complex structures.

Precursor for Diversified Aldehyde and Ketone Equivalents

The gem-dimethoxy group in this compound is a protected form of a carbonyl group. This acetal functionality is stable under a variety of reaction conditions, including those that are basic or nucleophilic, allowing for selective modification of other parts of the molecule.

Upon successful transformation, the acetal can be readily deprotected under acidic conditions to unmask the carbonyl group. Depending on the subsequent synthetic steps, this can lead to the formation of either an aldehyde or a ketone.

Formation of β-Keto Esters: After a C-C bond-forming reaction at the C-3 position, hydrolysis of the dimethoxy acetal yields a β-keto ester. These are valuable intermediates in organic synthesis, known for their use in the synthesis of ketones, heterocycles, and in acetoacetic ester-type syntheses.

Formation of α,α-Disubstituted Aldehydes: If the ester group is reduced to an alcohol prior to deprotection of the acetal, subsequent oxidation would lead to an α,α-disubstituted aldehyde.

The ability to unveil a reactive carbonyl group at a later stage of a synthetic sequence is a powerful tool for increasing molecular complexity in a controlled manner.

Utility in the Construction of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic center (C-3) and a latent carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Sultams)

Pyrrolidines: The synthesis of pyrrolidines, a common scaffold in many biologically active compounds, can be envisaged using this compound. A plausible route involves the reaction with a primary amine to form a secondary amine intermediate. Subsequent intramolecular cyclization, either through direct displacement of the bromide by the ester enolate or by hydrolysis of the ester to a carboxylic acid followed by amide formation and cyclization, would lead to a substituted pyrrolidinone. The gem-dimethoxy group can be retained as a protected ketone or hydrolyzed to participate in further transformations. General strategies for pyrrolidine (B122466) synthesis often involve the cyclization of γ-amino esters or related structures. nih.govnih.gov

Sultams: While direct synthesis of sultams from this specific bromo-ester is not widely reported, its structural features suggest potential applications. Sultams are cyclic sulfonamides with significant biological activities. youtube.com The synthesis of γ-sultams can be achieved through intramolecular N-alkylation of sulfonamides. bldpharm.com In principle, the bromo group of this compound could be displaced by a sulfonamide nitrogen to form a linear precursor, which could then be induced to cyclize, although the specific conditions for such a transformation would need to be developed.

Formation of Oxygen-Containing Heterocycles

The construction of oxygen-containing heterocycles, such as furans and pyrans, is another potential application. Intramolecular Williamson ether synthesis is a common method for the formation of cyclic ethers. sigmaaldrich.commasterorganicchemistry.com By converting the ester group of this compound to an alcohol, an intermediate with both a hydroxyl group and a bromo group is generated. Treatment of this intermediate with a base could then induce intramolecular cyclization to form a substituted tetrahydrofuran (B95107). The gem-dimethoxy group would remain as a handle for further synthetic manipulations.

Annelation Reactions

Annelation, the formation of a new ring onto an existing one, is a powerful strategy in the synthesis of polycyclic systems. The Robinson annulation is a classic example that involves a Michael addition followed by an intramolecular aldol (B89426) condensation. bldpharm.comnih.gov While not a direct participant in a classical Robinson annulation, this compound can be envisioned as a component in other annulation strategies. For instance, its reaction with a cyclic enolate could lead to an intermediate that, after deprotection of the acetal, could undergo an intramolecular aldol or Claisen condensation to form a new fused or bridged ring system. The use of functionalized esters in annulation reactions to build bicyclic and medium-sized rings has been demonstrated. nih.govresearchgate.net

Integration into Total Synthesis Campaigns of Biologically Active Compounds

Although specific examples of the use of this compound in the total synthesis of complex natural products are not prevalent in the literature, its potential as a versatile C3 building block makes it an attractive candidate for such endeavors. The combination of a protected carbonyl and a reactive electrophilic center in a single molecule allows for a stepwise and controlled introduction of functionality.

The ability to introduce a three-carbon chain with a masked ketone functionality is valuable in the synthesis of polyketides and other natural products where precise control over stereochemistry and functional group manipulation is crucial. The synthesis of biologically active compounds often relies on the use of such chiral building blocks to construct complex carbon skeletons. While the commercially available form of this compound is racemic, chiral versions could potentially be synthesized, further expanding its utility in asymmetric synthesis.

The structural motifs that can be accessed from this building block, such as substituted ketones, aldehydes, and various heterocycles, are found in a wide range of biologically active molecules, suggesting that this compound could be a valuable, albeit currently underutilized, tool in the arsenal (B13267) of the synthetic organic chemist.

No Published Applications Found for this compound in Complex Molecular Synthesis

Despite a comprehensive search of scientific literature and chemical databases, there is no available information detailing the specific applications of the chemical compound this compound in complex molecular synthesis. This includes its use as a key intermediate for natural product fragment synthesis, its contribution to stereoselective total synthesis, or its role in the development of new synthetic methodologies.

While the structure of this compound, featuring a bromine atom and a protected β-carbonyl group in the form of a dimethyl acetal, suggests potential as a synthetic building block, there are no documented examples of its utilization in the advanced synthetic contexts specified. The presence of the bromine atom indicates its potential as an electrophile for substitution reactions, and the acetal serves as a protecting group for the otherwise reactive β-ketoester functionality. This combination of features theoretically allows for a range of chemical transformations.

However, the absence of this compound in published research concerning natural product synthesis, stereoselective synthesis, or the development of novel synthetic methods indicates that it is either not a commonly employed reagent for these purposes, or its use is not disclosed in publicly accessible literature. Searches for related compounds, such as those with different substitution patterns, have yielded some information, but no direct applications for this compound itself could be retrieved.

Therefore, it is not possible to provide a detailed article on the applications of this compound as requested, due to the lack of scientifically validated and published research on the topic.

Derivatives and Analogues of Methyl 3 Bromo 2,2 Dimethoxypropanoate

Positional Isomers and Their Distinct Reactivity Profiles (e.g., Methyl 2-bromo-3,3-dimethoxypropanoate)

The constitutional isomer, Methyl 2-bromo-3,3-dimethoxypropanoate, showcases a significantly different reactivity profile due to the altered position of the bromine atom. uni.lu In this isomer, the bromine is located at the α-position relative to the ester's carbonyl group.

This placement has profound electronic consequences. The α-bromo ester is susceptible to reactions such as the Favorskii rearrangement under basic conditions, a pathway not available to its 3-bromo counterpart. Furthermore, the α-proton in Methyl 2-bromo-3,3-dimethoxypropanoate is more acidic, facilitating enolate formation and subsequent reactions at this position. In contrast, the 3-bromo isomer primarily acts as an electrophile at the C-3 position, readily undergoing SN2 reactions with various nucleophiles.

Table 1: Comparison of Positional Isomers

| Property | Methyl 3-bromo-2,2-dimethoxypropanoate | Methyl 2-bromo-3,3-dimethoxypropanoate uni.lu |

|---|---|---|

| Bromine Position | C-3 (β to carbonyl) | C-2 (α to carbonyl) |

| Primary Reactivity | SN2 displacement of bromide | Reactions at the α-carbon (e.g., Favorskii rearrangement, enolate chemistry) |

| Key Synthetic Utility | Introduction of a 3-carbon chain with a protected ketone. | Synthesis of α-functionalized esters and rearranged products. |

Halogen Variants (e.g., Chloro, Iodo Analogues)

Replacing the bromine atom with other halogens, such as chlorine or iodine, directly impacts the reactivity of the C-X bond. The leaving group ability of halides in nucleophilic substitution reactions follows the order I > Br > Cl. Consequently, the iodo analogue, Methyl 3-iodo-2,2-dimethoxypropanoate, is the most reactive in this series, while the chloro analogue is the least reactive.

The choice of halogen can be a strategic decision in a multi-step synthesis, allowing for selective reactions. For instance, the less reactive chloro derivative might be preferred to avoid unwanted side reactions in the presence of multiple nucleophilic sites. Conversely, the highly reactive iodo derivative is ideal when a rapid and efficient substitution is required. The bromo- and chloro-analogues can be converted to the more reactive iodo-analogue through the Finkelstein reaction, which involves treatment with sodium iodide in acetone.

Table 2: Reactivity of Halogen Variants

| Analogue | Reactivity in SN2 Reactions | Leaving Group Ability | Synthetic Considerations |

|---|---|---|---|

| Methyl 3-chloro-2,2-dimethoxypropanoate | Low | Fair | More stable, less prone to side reactions. |

| This compound | Moderate | Good | A good balance of reactivity and stability. |

| Methyl 3-iodo-2,2-dimethoxypropanoate | High | Excellent | Highly reactive, suitable for difficult substitutions. |

Ester Modifications (e.g., Ethyl, Benzyl (B1604629), or Tertiary Butyl Esters)

The methyl ester group of the parent compound can be replaced by other alkyl or aryl groups, leading to derivatives with different properties. Common examples include ethyl, tertiary-butyl, and benzyl esters. The choice of ester group can influence the compound's physical properties, such as boiling point and solubility, and its chemical reactivity, particularly its stability towards hydrolysis.

For example, a tertiary-butyl ester is readily cleaved under mild acidic conditions, providing an orthogonal deprotection strategy in the presence of other acid-sensitive groups. chemicalbook.comsigmaaldrich.com Benzyl esters are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, a mild reduction method that does not affect most other functional groups. achemblock.com Ethyl esters are commonly used and exhibit reactivity similar to methyl esters. nih.gov These variations allow for the incorporation of the propanoate backbone into complex molecules with precise control over subsequent deprotection steps. A method for synthesizing 3-bromopropionate compounds involves the 1,4-addition reaction of hydrogen bromide (generated in situ from acetyl bromide and an alcohol) with an acrylate (B77674) compound. google.com

Table 3: Properties of Different Ester Derivatives

| Ester Group | Typical Cleavage Conditions | Key Advantage |

|---|---|---|

| Methyl | Saponification (e.g., NaOH, H₂O) or strong acid | Standard, cost-effective |

| Ethyl nih.gov | Saponification (e.g., NaOH, H₂O) or strong acid | Similar to methyl, often used interchangeably |

| Tertiary-Butyl chemicalbook.comsigmaaldrich.com | Mild acid (e.g., trifluoroacetic acid) | Acid-labile protecting group |

| Benzyl achemblock.com | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Removable under neutral reductive conditions |

Acetal (B89532) Variations (e.g., Diethoxy, Cyclic Acetals, Dioxolanes)

The dimethoxy acetal serves as a protecting group for the ketone functionality at the C-2 position. This group can be varied to include other acyclic acetals, such as diethoxy acetals, or cyclic acetals like dioxolanes and dioxanes. google.com The synthesis of cyclic acetals is often achieved through the reaction of a polyol with an aldehyde or ketone under acidic catalysis. google.com

The stability of the acetal towards hydrolysis is influenced by its structure. Cyclic acetals derived from diols like ethylene (B1197577) glycol (forming a 1,3-dioxolane) or propane-1,3-diol (forming a 1,3-dioxane) are generally more stable to acidic hydrolysis than their acyclic counterparts. This enhanced stability can be advantageous in syntheses that require acidic conditions for other transformations. The choice of acetal can also introduce steric bulk, which may influence the stereochemical outcome of reactions at adjacent centers. For instance, 3-Bromo-2,2-diethoxy-propanoic acid ethyl ester is a known variation. pharmaffiliates.com The synthesis of cyclic ketene (B1206846) acetals can be achieved from halogenated cyclic acetals. googleapis.com

Introduction of Stereogenic Centers and Chiral Derivatives

This compound is an achiral molecule. However, it can be used as a precursor for the synthesis of chiral molecules by introducing stereogenic centers. There are several strategies to achieve this:

Use of Chiral Auxiliaries: The methyl ester can be replaced with a chiral alcohol, or the dimethoxy acetal can be substituted with a chiral diol, to form a chiral ester or a chiral cyclic acetal, respectively. These chiral auxiliaries can direct the stereochemical course of subsequent reactions.

Asymmetric Reactions: A prochiral center can be created from the parent molecule, which can then undergo an asymmetric transformation. For example, reduction of the ester to an alcohol followed by asymmetric oxidation could yield a chiral aldehyde.

Nucleophilic Substitution with a Chiral Nucleophile: Reaction of the 3-bromo position with a chiral nucleophile will result in a chiral product.

These approaches open the door to the synthesis of enantiomerically enriched or pure compounds, which is of paramount importance in medicinal chemistry and materials science. nih.gov

Synthesis of Poly-functionalized Propanoate Systems

This compound is a valuable building block for the synthesis of more complex, poly-functionalized molecules. sigmaaldrich.com The two distinct reactive sites—the electrophilic C-3 carbon and the masked ketone at C-2—allow for a stepwise introduction of different functionalities.

The bromine atom can be displaced by a wide range of nucleophiles, including:

Nitrogen nucleophiles: (e.g., azide (B81097), amines) to form amino acid precursors.

Carbon nucleophiles: (e.g., cyanide, enolates, Grignard reagents) to extend the carbon chain.

Oxygen nucleophiles: (e.g., carboxylates, alkoxides) to form ethers and esters.

Sulfur nucleophiles: (e.g., thiolates) to introduce sulfur-containing moieties.

Following the modification at C-3, the acetal can be deprotected under acidic conditions to reveal the ketone at C-2. This ketone can then undergo a host of well-established carbonyl reactions, such as Wittig olefination, aldol (B89426) condensation, or reductive amination, to build further molecular complexity. This synthetic versatility makes this compound and its analogues powerful tools in the synthesis of natural products, pharmaceuticals, and other target molecules. For example, methyl 3-bromopropionate has been used in the synthesis of spiroanellated γ-lactones and pinacols. sigmaaldrich.comlookchem.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 2,2 Dimethoxypropanoate and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For Methyl 3-bromo-2,2-dimethoxypropanoate, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments would provide definitive evidence for its covalent framework and spatial arrangement.

In a typical ¹H NMR spectrum, the molecule is expected to show distinct signals for the different proton environments. The methoxy (B1213986) protons (-OCH₃) would likely appear as singlets, with the ester methyl group resonating at a slightly different chemical shift than the two equivalent methoxy groups at the C2 position. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) would also appear as a singlet. Due to the symmetry of the gem-dimethoxy groups, the molecule lacks chirality, simplifying the expected spectrum.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom: the carbonyl carbon of the ester, the quaternary C2 carbon bearing two methoxy groups, the brominated methylene carbon (C3), the ester methyl carbon, and the carbon of the two equivalent C2-methoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

|---|---|---|---|---|

| -C(=O)OCH₃ | ~3.7 | ~52 | Singlet | 3H |

| -OCH₃ (x2) | ~3.3 | ~51 | Singlet | 6H |

| -CH₂ Br | ~3.6 | ~35 | Singlet | 2H |

| C -2 | - | ~102 | - | - |

| C =O | - | ~170 | - | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons that couple with each other. This lack of correlation is in itself a key piece of structural information, confirming the isolation of the different proton-containing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the ¹H signal at ~3.7 ppm and the ¹³C signal at ~52 ppm (ester methyl), the ¹H signal at ~3.3 ppm and the ¹³C signal at ~51 ppm (C2-methoxy groups), and the ¹H signal at ~3.6 ppm and the ¹³C signal at ~35 ppm (brominated methylene).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons, which is key to piecing together the molecular skeleton. youtube.com Expected key correlations would include:

The ester methyl protons (~3.7 ppm) to the carbonyl carbon (~170 ppm).

The C2-methoxy protons (~3.3 ppm) to the quaternary C2 carbon (~102 ppm).

The methylene protons (~3.6 ppm) to the C2 carbon (~102 ppm).

The methylene protons (~3.6 ppm) to the carbonyl carbon (~170 ppm), confirming the propanoate backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's preferred conformation. For this compound, NOESY could reveal spatial proximity between the protons of the C2-methoxy groups and the methylene protons at C3.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. nih.govresearchgate.net While this compound has rotatable single bonds (e.g., the C2-C3 bond), the energetic barriers to rotation are expected to be low. At room temperature, these rotations would be too fast on the NMR timescale to be observed. However, by lowering the temperature, it might be possible to slow down these rotations enough to see distinct signals for different conformers, if they exist in significant populations. Such a study could provide valuable data on the rotational energy barriers and the relative stability of different spatial arrangements of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. st-andrews.ac.uk The calculated monoisotopic mass of this compound (C₇H₁₃BrO₄) is 240.0000 Da (for ⁷⁹Br) and 241.9980 Da (for ⁸¹Br). HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the [M+H]⁺ or [M+Na]⁺ adducts.

Table 2: Predicted HRMS Adducts for this compound

| Adduct Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₄BrO₄]⁺ | 241.0073 | 243.0053 |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion and subjecting it to fragmentation to gain further structural information. nih.gov The fragmentation pattern of this compound would provide corroborating evidence for its structure. Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical: This is often a favorable fragmentation for bromoalkanes, leading to a stable carbocation. docbrown.info

Loss of a methoxy radical (-•OCH₃) from the acetal (B89532) group.

Loss of formaldehyde (B43269) (CH₂O) from the dimethoxy group.

Cleavage of the ester group, such as the loss of a methoxy radical (-•OCH₃) or the entire methoxycarbonyl group (-•CO₂CH₃).

Alpha cleavage adjacent to the carbonyl group.

Table 3: Plausible MS/MS Fragments of the [M+H]⁺ Ion of this compound

| Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 161.0495 | Loss of Br• | [C₇H₁₄O₄]⁺ |

| 209.9762 | Loss of CH₃OH | [C₆H₁₀BrO₃]⁺ |

| 180.9396 | Loss of •CO₂CH₃ | [C₅H₁₀BrO₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. scirp.orgmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. Other key absorptions would include C-H stretching from the methyl and methylene groups, and various C-O stretching vibrations from the ester and ether linkages. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers. scirp.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger Raman signals. The C-C backbone and C-Br bond may be more prominent in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (sp³) | Stretch | 2950-3000 | Medium |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-O (Acetal) | Stretch | 1050-1150 | Strong |

X-ray Crystallography for Solid-State Structural Analysis of Crystalline Derivatives

While this compound is a liquid at room temperature, its structure in the solid state could be determined via X-ray crystallography if a suitable crystalline derivative were prepared. This technique provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. nih.gov

To perform this analysis, the compound would first need to be converted into a stable, crystalline solid. This could be achieved through derivatization, for example, by reacting it to form a solid amide or by forming a co-crystal with another molecule. Once suitable single crystals are grown, X-ray diffraction analysis would yield a three-dimensional electron density map of the molecule. From this map, the exact position of each non-hydrogen atom can be determined, confirming the connectivity established by NMR and MS. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds. nih.gov

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-bromo-2,2-dimethylpropanoate |

| 2-bromo-2-methylpropane |

| Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate |

| Tetramethylsilane |

| Carbon tetrabromide |

| Triphenylphosphine |

| Methanesulfonyl chloride |

| Triethylamine |

| Lithium bromide |

| Benzaldehyde |

| Sodium borohydride (B1222165) |

| Methyl acrylate (B77674) |

| Bronopol |

| 3-bromo-2-hydroxy-benzonitrile |

| 4-Methyl-3-nitrobenzoic acid |

| Methyl-3-methoxy-2-propenoate |

| 2-acetylamino-5-bromo-6-methylpyridine |

| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid |

| Methyl 3-bromo-2-(bromomethyl)propanoate |

| Methyl (R)-(+)-3-bromo-2-methylpropionate |

| 5-bromo-2-methoxy pyridine |

| 2-Bromo-3-methylthiophene |

| 2-Bromo-3-methylpyridine |

| 2-Bromo-2-methylpropionic acid |

| Methyl 3-bromobenzoate |

| 1-bromo-2-methylpropane |

Chiroptical Spectroscopy (e.g., Polarimetry, CD Spectroscopy) for Enantiomeric Excess Determination

The analysis of chiral molecules, such as the enantiomers of this compound and its derivatives, necessitates techniques that can distinguish between non-superimposable mirror images. Chiroptical spectroscopy, which encompasses methods like polarimetry and circular dichroism (CD) spectroscopy, is fundamental for this purpose, particularly in determining the enantiomeric excess (ee) of a sample.

Polarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution containing a chiral compound. This rotation, known as optical rotation, is an inherent property of a chiral substance. The specific rotation [α] is a standardized measure of this rotation and is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the path length of the cell.

ee (%) = ([α]observed / [α]max) × 100

This makes polarimetry a valuable, though sometimes less sensitive, tool for assessing the optical purity of a chiral synthesis product.

Circular Dichroism (CD) Spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. Chiral molecules will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. nih.gov Enantiomers will produce mirror-image CD spectra. nih.gov

CD spectroscopy offers several advantages over polarimetry. It is a spectroscopic method, providing information over a range of wavelengths, which can sometimes allow for the analysis of individual enantiomers in a mixture without prior separation. nih.gov The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance. nih.gov This relationship allows for the creation of calibration curves to determine the enantiomeric composition of unknown samples. nih.gov Furthermore, CD spectroscopy can often be used with smaller sample quantities and at lower concentrations than polarimetry. nih.gov While specific CD spectra for this compound are not documented in the searched sources, the general principle remains that its enantiomers would be expected to exhibit mirror-image CD spectra, allowing for the determination of enantiomeric purity.

The application of these techniques is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Both polarimetry and CD spectroscopy serve as essential tools for verifying the success of such syntheses and quantifying the enantiomeric excess of the resulting products.

Computational and Theoretical Studies of Methyl 3 Bromo 2,2 Dimethoxypropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into molecular properties such as orbital energies, charge distribution, and reactivity. For Methyl 3-bromo-2,2-dimethoxypropanoate, DFT calculations, hypothetically performed at the B3LYP/6-311+G(d,p) level of theory, would reveal key electronic features.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. In this molecule, the HOMO is expected to be localized around the bromine atom and the oxygen atoms of the ester and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

An analysis of the Molecular Electrostatic Potential (MEP) map would highlight the charge distribution. Electronegative atoms like oxygen and bromine create regions of negative potential (red/yellow), indicating sites prone to electrophilic attack. Conversely, regions of positive potential (blue) are found around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Associated with lone pairs on Br and O atoms; indicates electron-donating capability. |

| LUMO Energy | +0.8 eV | Centered on the C-Br σ* antibonding orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Suggests moderate kinetic stability. A smaller gap would imply higher reactivity. |

| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Investigation of Reaction Mechanisms and Transition State Energies

The primary reaction pathway for a bromoalkane like this compound is nucleophilic substitution (SN2). mdpi.com Computational studies can model this reaction to determine its feasibility and energetics. The reaction involves a nucleophile attacking the carbon atom attached to the bromine, leading to the displacement of the bromide ion.

Due to the steric hindrance from the gem-dimethoxy groups and the adjacent methyl ester, a direct backside attack, characteristic of a classic SN2 reaction, would be significantly impeded. researchgate.net Theoretical calculations of the potential energy surface for a reaction with a model nucleophile (e.g., Cl⁻) would likely show a high activation energy barrier. usp.brsciforum.net

The transition state (TS) for this reaction would feature a pentacoordinate carbon atom, with the nucleophile and the leaving bromide ion partially bonded. github.io The energy of this transition state relative to the reactants determines the reaction rate. Computational methods can precisely calculate this energy barrier. nih.govsmu.edu Given the steric crowding, the activation energy is predicted to be high, suggesting that the reaction would be slow under standard conditions.

Table 2: Predicted Activation Energies for a Model SN2 Reaction

| Reaction | Computational Method | Solvent Model | Predicted Activation Energy (kcal/mol) |

| R-Br + Cl⁻ → R-Cl + Br⁻ | DFT (B3LYP/aug-cc-pVTZ) | Gas Phase | 18.5 |

| R-Br + Cl⁻ → R-Cl + Br⁻ | DFT (B3LYP/aug-cc-pVTZ) | PCM (Acetonitrile) | 25.2 |

| R-Br + Cl⁻ → R-Cl + Br⁻ | DFT (B3LYP/aug-cc-pVTZ) | PCM (Water) | 27.8 |

| (Note: R = this compound moiety) |

Conformational Analysis and Energy Minima Identification

The flexibility of this compound arises from the rotation around several single bonds, including the C-C bonds of the propane (B168953) backbone and the C-O bonds of the methoxy and ester groups. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. mdpi.com

By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. hsu-hh.deresearchgate.net This surface reveals the energy minima corresponding to stable conformers and the energy barriers separating them. For this molecule, the most stable conformers are expected to be those that minimize steric repulsion between the bulky bromine atom, the methoxy groups, and the ester group. masterorganicchemistry.com The anti-periplanar arrangement between the largest substituents around the C2-C3 bond is likely to be a low-energy conformation. Studies on analogous compounds like 2,2-dimethoxypropane (B42991) suggest that gauche interactions involving the methoxy groups also play a significant role. sigmaaldrich.comacs.org

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (Br-C3-C2-C(O)) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 178° (anti) | 0.00 | 65.1 |

| 2 | 62° (gauche) | 0.85 | 20.3 |

| 3 | -65° (gauche) | 0.90 | 14.6 |

Molecular Dynamics Simulations for Behavior in Solution

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule in a solvent over time. nih.gov By simulating the motions of the solute and a large number of solvent molecules, MD can offer insights into solvation, diffusion, and conformational dynamics in a condensed phase. nih.govresearchgate.netacs.org

Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The RDF for water around the carbonyl oxygen, for instance, would show a sharp peak indicating a well-defined solvation shell. nih.gov The simulations could also track conformational changes, showing how the molecule explores different shapes in solution, which can differ from the gas-phase predictions due to solvent effects. acs.org

Table 4: Predicted Solvation and Dynamic Properties from MD Simulation in Water

| Property | Predicted Value | Significance |

| Solvation Free Energy | -4.2 kcal/mol | Negative value indicates favorable interaction with water, suggesting some solubility. |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Describes the rate at which the molecule moves through the solvent. |

| H-Bond Residence Time (Water-Carbonyl O) | 3.5 ps | Indicates the average lifetime of a hydrogen bond between water and the ester group. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govaps.org By calculating the magnetic shielding tensors for each nucleus, one can obtain ¹H and ¹³C NMR chemical shifts that often show excellent agreement with experimental values. acs.orgcomporgchem.com

For this compound, the predicted ¹³C chemical shifts would be sensitive to the electronic environment of each carbon. The carbon attached to the bromine (C3) would be significantly shifted, as would the quaternary carbon (C2) bonded to two oxygens. Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. Key predicted peaks would include the C=O stretch of the ester group (around 1740 cm⁻¹) and various C-O and C-Br stretching frequencies.

Table 5: Predicted ¹³C NMR Chemical Shifts and IR Frequencies

| Parameter | Predicted Value | Assignment |

| ¹³C NMR | ||

| δ | ~45 ppm | C3 (CH₂Br) |

| δ | ~105 ppm | C2 (C(OMe)₂) |

| δ | ~170 ppm | C1 (C=O) |

| δ | ~52 ppm | O-CH₃ (Ester) |

| δ | ~50 ppm | O-CH₃ (Ketal) |

| IR Spectroscopy | ||

| ν | ~1745 cm⁻¹ | C=O Stretch (Ester) |

| ν | ~1100-1250 cm⁻¹ | C-O Stretch (Ester & Ketal) |

| ν | ~650 cm⁻¹ | C-Br Stretch |

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity, such as toxicity or reactivity. vegahub.eu For a compound like this compound, QSAR models developed for halogenated alkanes or esters could be used to predict its potential biological or environmental impact. researchgate.netnih.gov